

Solubility of Sodium Sulfate in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium sulfate

Cat. No.: B078923

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **sodium sulfate** in a range of common organic solvents. The information is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize **sodium sulfate** for applications such as drying organic solutions, precipitation, and crystallization processes. This document presents quantitative solubility data in a clear, tabular format, details common experimental methodologies for solubility determination, and provides a visual representation of a typical experimental workflow.

Introduction

Sodium sulfate (Na_2SO_4) is an inorganic salt with widespread use in the chemical and pharmaceutical industries. Its anhydrous form is a common drying agent for organic solutions due to its hygroscopic nature and chemical inertness. Understanding the solubility of **sodium sulfate** in various organic solvents is critical for optimizing its use, preventing unwanted precipitation, and ensuring the purity of final products. This guide consolidates solubility data from various sources and outlines the experimental procedures used to obtain such data.

Quantitative Solubility Data

The solubility of **sodium sulfate** in organic solvents is generally low, a characteristic that is advantageous for its role as a drying agent. The following table summarizes the quantitative

solubility of anhydrous **sodium sulfate** in several common organic solvents at various temperatures.

Solvent	Temperature (°C)	Solubility (g/100 g of solvent)
Methanol	10	0.01
20	0.017	
30	0.018	
40	0.02	
50	0.019	
Ethanol	20	0.44
40	0.48	
Isopropanol	20	0.00209
30	0.00222	
40	0.00219	
50	0.00175	
Acetone	-	Insoluble
1-Butanol	-	Insoluble
Ethyl Acetate	-	Insoluble
Glycerol	-	Soluble
Ethylene Glycol	-	Soluble
Dimethyl Sulfoxide (DMSO)	25	<0.01
Formic Acid (95%)	19	16.5

Note: "Insoluble" indicates that the substance has very limited solubility, though not necessarily zero. "Soluble" in the context of glycerol and ethylene glycol indicates a higher degree of

solubility compared to other organic solvents, though quantitative data at various temperatures is not consistently available in the literature.

Experimental Protocols for Solubility Determination

The determination of the solubility of an inorganic salt like **sodium sulfate** in an organic solvent is a fundamental experimental procedure. The most common and reliable method is the isothermal equilibrium method, followed by a quantitative analysis of the saturated solution. A detailed, generalized protocol for this method is provided below.

Principle

A supersaturated solution of the solute (**sodium sulfate**) in the solvent of interest is prepared and allowed to equilibrate at a constant temperature. At equilibrium, the solution is saturated, and any excess solute remains as a solid. The concentration of the dissolved solute in the liquid phase is then determined, which represents the solubility at that specific temperature.

Materials and Apparatus

- Anhydrous **sodium sulfate** (high purity)
- Organic solvent of interest (high purity)
- Temperature-controlled shaker or water bath
- Filtration apparatus (e.g., syringe filters with appropriate membrane)
- Analytical balance
- Glassware (flasks, beakers, pipettes)
- Apparatus for quantitative analysis (e.g., gravimetric analysis equipment, spectrophotometer, or ion chromatograph)

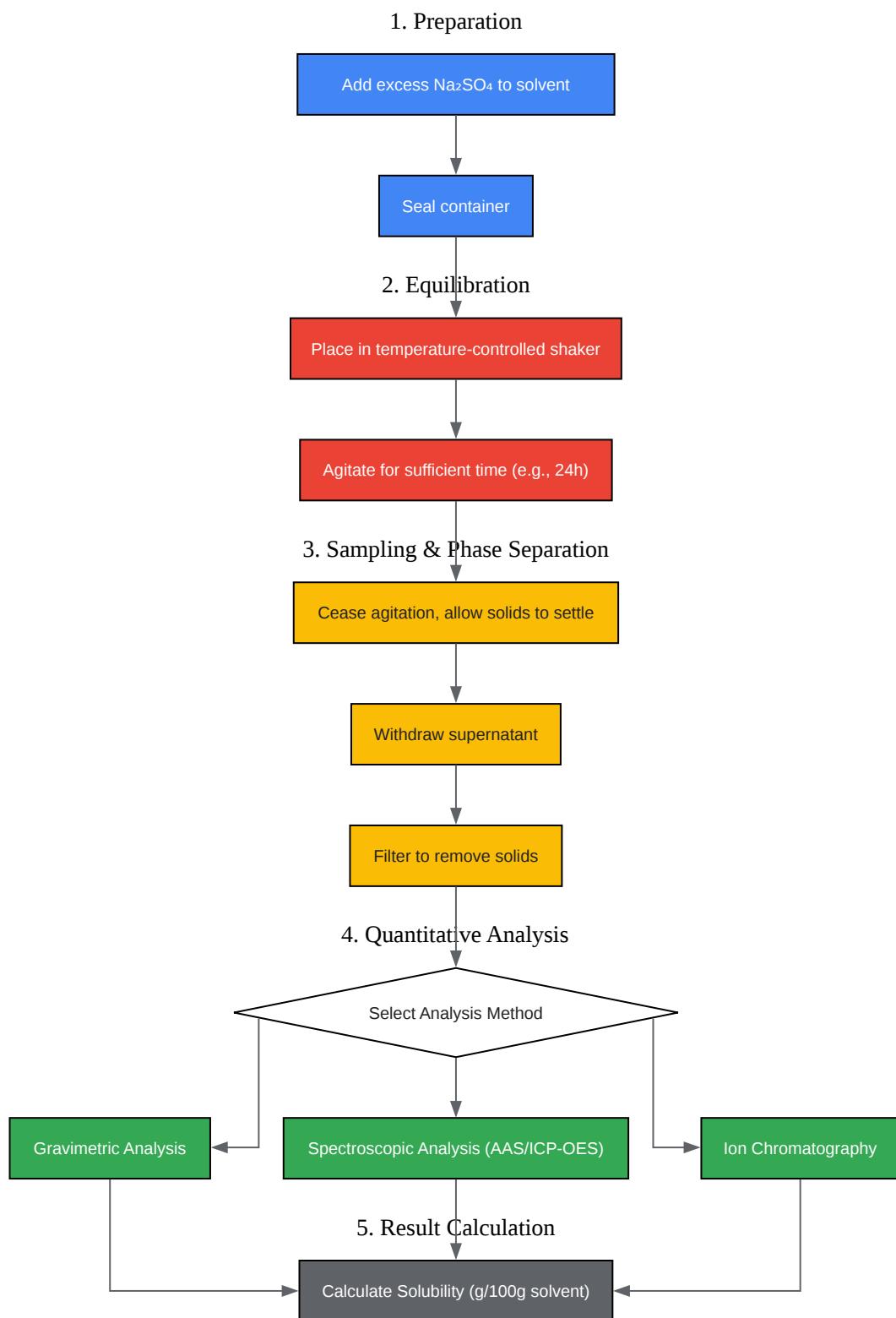
Detailed Methodology

- Preparation of the Saturated Solution:

- Add an excess amount of anhydrous **sodium sulfate** to a known volume or mass of the organic solvent in a sealed flask. The excess solid is crucial to ensure that the solution reaches saturation.
- Place the flask in a temperature-controlled shaker or water bath set to the desired temperature.
- Agitate the mixture for a sufficient period to ensure equilibrium is reached. The time required for equilibration can vary depending on the solvent and temperature and should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the dissolved salt remains constant). A common practice is to allow the mixture to equilibrate for at least 24 hours.

• Sample Collection and Phase Separation:

- Once equilibrium is achieved, cease agitation and allow the solid particles to settle.
- Carefully withdraw a known volume or mass of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid any change in solubility during sampling.
- Immediately filter the collected sample using a syringe filter to remove any remaining solid particles. The filter material should be compatible with the organic solvent being used.


• Quantitative Analysis: The concentration of **sodium sulfate** in the filtered saturated solution can be determined by several methods:

- Gravimetric Analysis:
 - Accurately weigh the filtered sample of the saturated solution.
 - Evaporate the solvent completely under controlled conditions (e.g., in a drying oven at a temperature that does not decompose the salt).
 - Weigh the remaining solid residue (**sodium sulfate**).
 - Calculate the solubility as the mass of the residue per mass of the solvent.

- Spectroscopic Analysis (e.g., Atomic Absorption Spectroscopy - AAS or Inductively Coupled Plasma - Optical Emission Spectrometry - ICP-OES):
 - Prepare a series of standard solutions of **sodium sulfate** in the organic solvent with known concentrations.
 - Measure the absorbance or emission of the standard solutions and the filtered saturated sample at a wavelength specific to sodium.
 - Construct a calibration curve from the standard solutions and use it to determine the concentration of sodium in the sample.
- Ion Chromatography (IC):
 - Prepare appropriate eluents and standard solutions.
 - Inject the filtered saturated sample into the ion chromatograph to separate and quantify the sulfate anion (SO_4^{2-}) or the sodium cation (Na^+).
 - Calculate the concentration of **sodium sulfate** based on the measured ion concentration.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of **sodium sulfate** in an organic solvent.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the solubility of **sodium sulfate**.

- To cite this document: BenchChem. [Solubility of Sodium Sulfate in Common Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b078923#solubility-of-sodium-sulfate-in-common-organic-solvents\]](https://www.benchchem.com/product/b078923#solubility-of-sodium-sulfate-in-common-organic-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com